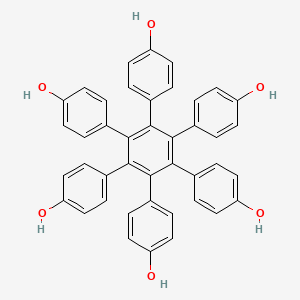

Hexakis(4-hydroxyphenyl)benzene

Description

Hexakis(4-hydroxyphenyl)benzene is a polyphenolic compound featuring a central benzene core symmetrically substituted with six 4-hydroxyphenyl groups. This highly functionalized aromatic system exhibits unique physicochemical properties, including high thermal stability, solubility in polar aprotic solvents, and reactivity due to its phenolic hydroxyl groups. The compound’s rigid, star-shaped geometry and hydrogen-bonding capacity make it a candidate for applications in supramolecular chemistry, porous materials, and catalysis.

Properties

IUPAC Name |

4-[2,3,4,5,6-pentakis(4-hydroxyphenyl)phenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H30O6/c43-31-13-1-25(2-14-31)37-38(26-3-15-32(44)16-4-26)40(28-7-19-34(46)20-8-28)42(30-11-23-36(48)24-12-30)41(29-9-21-35(47)22-10-29)39(37)27-5-17-33(45)18-6-27/h1-24,43-48H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEHQFOGKDCQJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=C(C(=C2C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)C7=CC=C(C=C7)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Methoxy-Protected Precursors

Hexakis(4-methoxyphenyl)benzene (HPB-OMe) serves as a key intermediate. As detailed in, HPB-OMe is synthesized via a two-step process:

-

Stille Coupling : 4-Bromoanisole reacts with bis(tributylstannyl)acetylene in the presence of a Pd(PPh₃)₄ catalyst to form bis(4-methoxyphenyl)acetylene.

-

Cyclotrimerization : The acetylene undergoes Co₂(CO)₈-catalyzed cyclotrimerization in refluxing toluene, yielding HPB-OMe with a 79% yield.

Reaction conditions and yields are summarized in Table 1.

Table 1. Cyclotrimerization Conditions for HPB-OMe Synthesis

| Step | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Stille Coupling | Pd(PPh₃)₄ | Toluene | Reflux | 48 | 43 |

| Cyclotrimerization | Co₂(CO)₈ | Toluene | Reflux | 24 | 79 |

Mechanistic Insights

The cyclotrimerization proceeds via a cobalt-mediated [2+2+2] cycloaddition mechanism, forming the hexagonal core. Steric hindrance from substituents (e.g., methyl groups) can reduce yields, as observed in HPB-OMe(2) synthesis (65% yield).

Deprotection of Methoxy Precursors

The conversion of HPB-OMe to HHPB requires deprotection of methoxy groups. Boron tribromide (BBr₃) is the reagent of choice for this transformation.

Deprotection Protocol

HPB-OMe is treated with excess BBr₃ in dichloromethane at 20°C for 30 hours, achieving near-quantitative deprotection (98% yield). The reaction mechanism involves sequential cleavage of methoxy groups via intermediate boron complexes.

Key Observations :

-

Solubility Challenges : HHPB exhibits limited solubility in nonpolar solvents (e.g., CHCl₃) due to hydrogen bonding between hydroxyl groups.

-

Characterization : Successful deprotection is confirmed by the disappearance of methoxy signals (~3.8 ppm) in ¹H NMR and the emergence of broad hydroxyl peaks (~5.2 ppm).

Comparative Analysis of Deprotection Agents

While BBr₃ is highly effective, alternative agents like BCl₃ and HI have been explored. BBr₃ outperforms these due to its stronger Lewis acidity and milder reaction conditions (Table 2).

Table 2. Efficiency of Deprotection Reagents

| Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂ | 20°C | 30 | 98 |

| BCl₃ | CH₂Cl₂ | 0°C | 48 | 72 |

| HI | Acetic Acid | 110°C | 12 | 65 |

Challenges and Optimization Strategies

Solubility Management

Post-deprotection, HHPB’s poor solubility in organic solvents complicates purification. Strategies include:

Chemical Reactions Analysis

Types of Reactions

Hexakis(4-hydroxyphenyl)benzene undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form phenolic derivatives.

Substitution: The hydroxy groups can be substituted with other functional groups through reactions such as esterification or etherification.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acid chlorides or alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hexakis(4-hydroxyphenyl)benzene can yield hexakis(4-quinonyl)benzene, while substitution reactions can produce various ester or ether derivatives .

Scientific Research Applications

Hexakis(4-hydroxyphenyl)benzene has a wide range of applications in scientific research:

Medicine: Its polyphenolic structure suggests potential antioxidant properties, which could be explored for therapeutic applications.

Mechanism of Action

The mechanism of action of hexakis(4-hydroxyphenyl)benzene is primarily related to its ability to form hydrogen bonds and participate in various chemical reactions. The hydroxy groups on the phenyl rings can form hydrogen bonds with other molecules, leading to the formation of stable networks and complexes . These interactions are crucial for its applications in materials science and biological studies.

Comparison with Similar Compounds

Hexakis(4-bromophenyl)benzene

- Functional Groups : Bromine substituents.

- Key Properties : High Brunauer-Emmett-Teller (BET) surface area (742 m²/g) in microporous polymers (HPOP-2) but moderate thermal stability (degradation at ~280°C) .

- Applications : Precursor for cross-coupled polymers; used in conjugated microporous polymers (HCMPs) for iodine capture (336 wt% capacity) via Buchwald-Hartwig amination .

1,3,5,7-Tetrakis(4-iodophenyl)adamantane

Hexa(4-formylphenyl)benzene (HFBP)

Hexakis(4-cyanophenyl)benzene

1,3,5-Tris(4-hydroxyphenyl)benzene

Table 1: Comparative Properties of Hexaphenylbenzene Derivatives

Functional Group Impact on Performance

- Thermal Stability : Adamantane derivatives outperform purely aromatic analogs due to their rigid 3D cores .

- Gas/Iodine Adsorption : Bromine and amine functionalities enhance halogen bonding and porosity, critical for high iodine uptake .

- Reactivity : Aldehyde groups in HFBP enable dynamic covalent chemistry for COF synthesis, whereas hydroxyl groups facilitate hydrogen bonding in frameworks .

Q & A

Basic: What synthetic methodologies are effective for preparing hexakis(4-hydroxyphenyl)benzene with high purity?

Methodological Answer:

Hexakis(4-hydroxyphenyl)benzene is typically synthesized via iterative cross-coupling reactions. A validated approach involves:

- Multi-step Suzuki-Miyaura coupling between a hexabromobenzene core and 4-hydroxyphenylboronic acid derivatives under inert atmosphere .

- Purification via column chromatography followed by recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to remove oligomeric byproducts.

- Validation using -NMR and high-resolution mass spectrometry (HRMS) to confirm substitution completeness and hydroxyl group integrity.

Basic: How can X-ray crystallography resolve structural ambiguities in hexakis(4-hydroxyphenyl)benzene derivatives?

Methodological Answer:

Single-crystal X-ray diffraction is critical for resolving:

- Conformational flexibility : The six 4-hydroxyphenyl groups exhibit rotational freedom, leading to polymorphism. Solvent choice during crystallization (e.g., toluene vs. DMSO) significantly impacts packing motifs, as shown in analogous hexakis(4-cyanophenyl)benzene systems .

- Hydrogen-bonding networks : Intermolecular O–H···O interactions between hydroxyl groups can stabilize specific lattice configurations. Refinement software (e.g., SHELX) is used to model disorder in peripheral substituents.

Advanced: How do solvent-induced C–H···X interactions influence host-guest behavior in inclusion compounds of hexakis(4-hydroxyphenyl)benzene?

Methodological Answer:

- Solvent screening : Crystallization in halogenated solvents (e.g., chloroform) promotes C–H···π interactions, while polar solvents (e.g., acetone) favor O–H···O hydrogen bonding. This was demonstrated in hexakis(4-cyanophenyl)benzene, where solvent size directly correlates with accessible crystal void volume (up to 58%) .

- Guest selectivity : Competitive binding assays (e.g., fluorescence titration) can quantify affinity for aromatic guests, leveraging the host’s π-rich cavity.

Advanced: What spectroscopic strategies address signal overlap in 13C^{13}\text{C}13C-NMR characterization of hexakis(4-hydroxyphenyl)benzene?

Methodological Answer:

- DEPT-135 experiments : Differentiate quaternary carbons (e.g., central benzene core) from CH/CH groups in substituents.

- Substituent-induced chemical shifts : Reference data from hexakis(pyrazolyl)benzene analogs show that electron-donating groups (e.g., –OH) deshield ipso carbons by ~8–10 ppm, aiding signal assignment .

- Variable-temperature NMR : Resolves dynamic broadening caused by phenyl ring rotation at high temperatures (>300 K).

Advanced: How does functionalization of hydroxyl groups alter the supramolecular reactivity of hexakis(4-hydroxyphenyl)benzene?

Methodological Answer:

- Protection/deprotection strategies : Acetylation of –OH groups (using acetic anhydride) reduces hydrogen-bonding capacity, enabling solubility in non-polar solvents for Heck coupling or Sonogashira reactions .

- Comparative reactivity studies : Hexakis(4-azidomethyl)benzene derivatives exhibit explosive reactivity under thermal stress, whereas hydroxylated analogs are stable up to 250°C, highlighting the role of substituent electronics .

Advanced: Can hexakis(4-hydroxyphenyl)benzene serve as a building block for covalent organic frameworks (COFs)?

Methodological Answer:

- Ester/ether linkage formation : React with terephthaloyl chloride or 2,5-dimethoxyterephthalaldehyde to form porous frameworks, as demonstrated with 1,3,5-tris(4-hydroxyphenyl)benzene .

- Porosity optimization : BET surface area analysis (N adsorption at 77 K) quantifies pore size distribution, with hydroxyl groups enhancing hydrophilicity for targeted gas adsorption (e.g., CO).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.